An In-Depth Technical Guide to 1-(Hydroxymethyl)pyrrolidin-2-one (CAS: 15438-71-8): A Versatile Intermediate in Pharmaceutical Synthesis
An In-Depth Technical Guide to 1-(Hydroxymethyl)pyrrolidin-2-one (CAS: 15438-71-8): A Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Key Synthetic Building Block
In the landscape of modern drug discovery and development, the strategic selection of versatile chemical intermediates is paramount to the efficient construction of complex molecular architectures. 1-(Hydroxymethyl)pyrrolidin-2-one, also known as N-(Hydroxymethyl)-2-pyrrolidone, emerges as a compound of significant interest. Its unique structural features, combining a lactam ring with a reactive hydroxymethyl group, position it as a valuable precursor for a range of pharmacologically active molecules, particularly in the realm of nootropic agents and other neuroactive compounds. This technical guide provides a comprehensive overview of 1-(Hydroxymethyl)pyrrolidin-2-one, from its synthesis and chemical properties to its applications as a pivotal component in the synthesis of active pharmaceutical ingredients (APIs).
Physicochemical Properties and Identification
A thorough understanding of the physical and chemical characteristics of 1-(Hydroxymethyl)pyrrolidin-2-one is fundamental for its effective use in synthesis and for quality control.
| Property | Value | Reference |
| CAS Number | 15438-71-8 | N/A |
| Molecular Formula | C₅H₉NO₂ | N/A |
| Molecular Weight | 115.13 g/mol | N/A |
| Appearance | White crystalline powder | N/A |
| Melting Point | 77-79.5 °C | N/A |
| Boiling Point | 185-188 °C at 4 mmHg | N/A |
| Solubility | Soluble in water and polar organic solvents | N/A |
Synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one: A Practical Approach
The most direct and industrially scalable synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one involves the N-hydroxymethylation of 2-pyrrolidinone using formaldehyde or its equivalents, such as paraformaldehyde. This reaction is typically carried out under basic conditions.
Reaction Principle
The reaction proceeds via a nucleophilic addition of the deprotonated nitrogen of the 2-pyrrolidinone lactam to the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide is then protonated to yield the final product. The use of a base is crucial to generate the more nucleophilic lactam anion.
Figure 1: Conceptual workflow for the synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one.
Detailed Experimental Protocol
Materials:
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2-Pyrrolidinone
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Paraformaldehyde
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Potassium carbonate (K₂CO₃)
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Solvent (e.g., Toluene or a suitable polar aprotic solvent)
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Water
Procedure:
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To a stirred suspension of 2-pyrrolidinone and a catalytic amount of potassium carbonate in a suitable solvent, add paraformaldehyde portion-wise at room temperature.
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Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion of the reaction, cool the mixture to room temperature.
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Filter the reaction mixture to remove the catalyst.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford 1-(Hydroxymethyl)pyrrolidin-2-one as a white crystalline solid.
Spectroscopic Characterization
Unequivocal identification of 1-(Hydroxymethyl)pyrrolidin-2-one is achieved through a combination of spectroscopic techniques.
Mass Spectrometry
The electron ionization mass spectrum of N-(hydroxymethyl)-2-pyrrolidone shows a molecular ion peak ([M]⁺) at m/z 115, consistent with its molecular weight. Key fragment ions can be observed at m/z 85, resulting from the loss of the hydroxymethyl group (-CH₂OH), and at m/z 56.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching vibration of the hydroxyl group |
| ~2950-2850 | C-H stretching vibrations of the alkyl groups |
| ~1680 | C=O stretching vibration of the lactam carbonyl group |
| ~1050 | C-O stretching vibration of the primary alcohol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of the molecule. While a publicly available, fully assigned spectrum is not readily found in the literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
Expected ¹H NMR (in CDCl₃, δ in ppm):
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~5.0-5.5 (t, 1H): -OH proton, coupling with the adjacent CH₂ group.
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~4.8 (d, 2H): -N-CH₂-OH protons.
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~3.4 (t, 2H): -N-CH₂-CH₂- protons adjacent to the nitrogen.
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~2.4 (t, 2H): -CH₂-C=O protons adjacent to the carbonyl group.
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~2.0 (m, 2H): -CH₂-CH₂-CH₂- protons.
Expected ¹³C NMR (in CDCl₃, δ in ppm):
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~175: C=O (lactam carbonyl).
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~70: -N-CH₂-OH.
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~45: -N-CH₂-CH₂-.
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~30: -CH₂-C=O.
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~18: -CH₂-CH₂-CH₂-.
Reactivity and Synthetic Applications
The synthetic utility of 1-(Hydroxymethyl)pyrrolidin-2-one stems from the reactivity of its N-hydroxymethyl group, which can act as a precursor to a highly reactive N-acyliminium ion.
Formation and Reactivity of N-Acyliminium Ions
In the presence of a Lewis acid or a protic acid, 1-(Hydroxymethyl)pyrrolidin-2-one can eliminate a molecule of water to form a transient N-acyliminium ion. This electrophilic species is susceptible to attack by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the position alpha to the nitrogen atom.
Figure 2: Generation of an N-acyliminium ion and subsequent reaction with a nucleophile.
Application in the Synthesis of Nootropic Drugs
The pyrrolidin-2-one scaffold is a core structural feature of the "racetam" class of nootropic drugs, which are known for their cognitive-enhancing effects. While direct synthesis of piracetam from 1-(hydroxymethyl)pyrrolidin-2-one is not the most common route, this intermediate is a valuable precursor for creating analogs and derivatives of piracetam. For instance, the N-acyliminium ion derived from 1-(hydroxymethyl)pyrrolidin-2-one can be reacted with various nucleophiles to introduce different side chains, allowing for the exploration of structure-activity relationships in the development of new nootropic agents. The pyrrolidin-2-one ring is a key pharmacophore in drugs like piracetam and its derivatives, which are used to treat cognitive disorders.[1][2]
Safety and Handling
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General Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
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Fire Hazards: The compound is likely combustible. Keep away from heat, sparks, and open flames.
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Health Hazards: May cause skin and eye irritation. Inhalation of dust or vapors may cause respiratory tract irritation.
It is imperative to conduct a thorough risk assessment before handling this compound and to consult any available supplier-specific safety information.
Conclusion
1-(Hydroxymethyl)pyrrolidin-2-one is a versatile and valuable building block in organic synthesis, particularly for the preparation of pharmaceutical compounds containing the pyrrolidin-2-one moiety. Its straightforward synthesis and its ability to generate reactive N-acyliminium ions make it a powerful tool for the construction of complex molecular architectures. For researchers and scientists in drug development, a comprehensive understanding of the properties, synthesis, and reactivity of this intermediate opens up new avenues for the design and synthesis of novel therapeutic agents.
References
- Katritzky, A. R., Mehta, S., He, H. Y., & Cui, X. (2000). Preparation of 1,5-disubstituted pyrrolidin-2-ones. The Journal of Organic Chemistry, 65(14), 4364–4369. [Link]
- Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. [Link]
- Ivanova, A. S., Tsvetkov, V. B., Ilovaisky, A. I., Zotova, M. A., Kochetkov, K. A., & Nifantiev, N. E. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link]
- BASF. (2007). Process for preparing N-methyl-2-pyrrolidone (NMP).
- UIV CHEM. (2023, July 28). The manufacturing process of NMP (N-Methyl-2-pyrrolidone). [Link]
- Ivanova, A. S., Tsvetkov, V. B., Ilovaisky, A. I., Zotova, M. A., Kochetkov, K. A., & Nifantiev, N. E. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link]
- Asghari, S., Ramezani, A. M., & Ramezani, S. (2014). 1-[(2-Hydroxyphenyl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o899. [Link]
- ResearchGate. (n.d.). FTIR spectrum for compound 1. Retrieved from [Link]
- Park, J. H., Lee, J. W., & Kim, D. J. (2016). An efficient process of preparation of 1-methyl-2-(2-hydroxyethyl)pyrrolidine for production in ton scale.
- Jeyachandran, V., Kumar, M., & Manikandan, D. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 68-73. [Link]
- da Silva, W. R., de Oliveira, A. C. A. X., da Silva, A. C., de Souza, M. C. B. V., & de Almeida, M. V. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 658285. [Link]
- ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved from [Link]
- Iaroshenko, V. O., Ostrovskyi, D., & Villinger, A. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(21), 6489. [Link]
- DrugsandDossiers. (n.d.). Alkylating agents. Retrieved from [Link]
- Iannitelli, A., Amore, A., & Cirilli, R. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(11), 1330. [Link]
- Oncohema Key. (2016, May 27). Alkylating Agents. [Link]
- da Silva, A. G., de Andrade, J. B., & da Silva, J. A. F. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable and Widely Studied Natural Diterpene. Preprints.org. [Link]
- Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. [Link]
- Nandiyanto, A. B. D., Ragadhita, R., & Fiandini, M. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. Indonesian Journal of Science & Technology, 8(1), 113-126. [Link]
- Katritzky, A. R., Mehta, S., He, H. Y., & Cui, X. (2000). Preparation of 1,5-disubstituted pyrrolidin-2-ones. The Journal of Organic Chemistry, 65(14), 4364–4369. [Link]
- Marshall University. (n.d.). Analysis of Polymer Standards by Fourier Transform Infrared Spectroscopy-Attenuated Total Reflectance and Pyr. [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. [Link]
- Kim, D., Kim, D. W., & Niwayama, S. (2024). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 597. [Link]
- Wang, Y., Li, Y., Wang, Y., & Wang, Y. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 16(14), 1878. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. [Link]
- Jordi Labs. (n.d.). FTIR for Lot QC of Polymers Case Study. [Link]
- PENTA. (2025, April 7). N-Methyl-2-Pyrrolidone - SAFETY DATA SHEET. [Link]
